molecular formula C22H24IN3O3S2 B2657615 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312592-53-3

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2657615
CAS No.: 312592-53-3
M. Wt: 569.48
InChI Key: SJZBNWWVWNGTRG-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (molecular formula: C₂₃H₂₅IN₃O₃S₂) is a benzamide derivative featuring a dipropylsulfamoyl group at the para-position of the benzamide core and a 4-iodophenyl-substituted thiazole ring (). Its structure includes:

  • 4-Iodophenyl-thiazole moiety: Introduces steric bulk and electron-withdrawing effects, which may influence target binding and metabolic stability.
  • Benzamide backbone: A common pharmacophore in enzyme inhibitors and receptor modulators ().

This compound’s synthetic pathway likely involves Friedel-Crafts reactions and nucleophilic substitutions (), though specific iodination steps would be required for the aryl group.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24IN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBNWWVWNGTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the iodophenyl group. The final steps involve the formation of the benzamide linkage and the addition of the dipropylsulfamoyl group. Common reagents used in these reactions include thionyl chloride, iodine, and various amines under controlled conditions such as reflux or inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and thereby affecting cellular processes. The iodophenyl group can facilitate binding through halogen bonding, while the thiazole ring may interact with aromatic residues in the target protein .

Comparison with Similar Compounds

Variations in Sulfamoyl Substituents

Modifications to the sulfamoyl group significantly alter physicochemical and pharmacological properties:

Compound Name Sulfamoyl Substituents Molecular Weight Key Features Reference
Target Compound Dipropyl 622.58 g/mol High lipophilicity; potential for prolonged half-life
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 474.43 g/mol Reduced steric bulk; improved solubility compared to dipropyl derivative
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 561.55 g/mol Ether linkages enhance polarity; nitro group increases electron deficiency
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane (7-membered ring) 605.73 g/mol Larger cyclic sulfonamide; phenoxy group adds aromaticity

Key Observations :

  • Dipropyl groups (target compound) increase hydrophobicity but may reduce aqueous solubility.
  • Diethyl or methoxyethyl substituents () improve solubility but may compromise target affinity due to smaller size.

Aryl Group Modifications on the Thiazole Ring

The aryl group’s electronic and steric properties critically influence bioactivity:

Compound Name Aryl Substituent Key Effects Biological Relevance Reference
Target Compound 4-Iodophenyl High lipophilicity; radiolabeling potential PET imaging applications ()
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl Electron-donating methyl group Enhanced growth modulation (129% activity)
3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 3-Iodo-4-methoxyphenyl Methoxy group improves solubility Unknown; structural similarity to COX inhibitors
N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide Trifluoromethylphenyl Strong electron-withdrawing effects High glide score (-6.41) in CIITA-I binding ()

Key Observations :

  • Iodine’s bulk and electronegativity (target compound) may enhance receptor binding but limit solubility.
  • Nitro or trifluoromethyl groups () improve electron deficiency, favoring interactions with charged residues in enzymes.

Key Observations :

  • Sulfamoyl and halophenyl groups (target compound) may mimic interactions seen in ZINC5154833 and F5254-0161.
  • Imidazole derivatives () show distinct mechanisms, relying on heterocyclic π systems.

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a member of a class of benzamide derivatives that have garnered attention due to their potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can be represented as follows:

  • Molecular Formula : C16H20N2O2S
  • Molecular Weight : 308.41 g/mol
  • IUPAC Name : 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial in signaling pathways that promote tumor growth and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anti-proliferative effects against various cancer cell lines:

  • Cell Viability Assays :
    • Compounds were tested using the CCK-8 assay on breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). The results indicated a marked reduction in cell viability, particularly in SK-BR-3 cells.
    • Table 1 summarizes the IC50 values for selected cell lines:
    Cell LineIC50 (µM)
    MCF-715.0
    SK-BR-35.0
    A54920.0
    H197518.0
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release from mitochondria, leading to cell death.
    • It also inhibits angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are essential for new blood vessel formation.

Case Studies

A notable study involved the use of a xenograft model where SK-BR-3 cells were implanted into immunocompromised mice. Treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

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